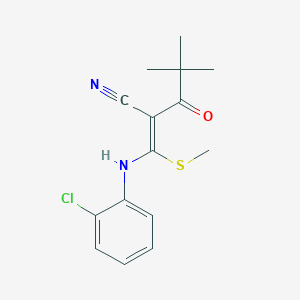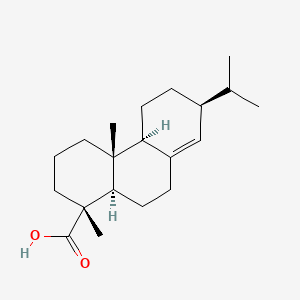
8(14)-Abietenic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8(14)-Abietenic acid is a naturally occurring diterpenoid resin acid found in the oleoresin of coniferous trees. It is a member of the abietane family of diterpenes and is known for its various biological activities. The compound has a molecular formula of C20H30O2 and is characterized by its tricyclic structure with a carboxylic acid functional group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8(14)-Abietenic acid typically involves the oxidation of abietic acid, which is another diterpenoid resin acid. The oxidation can be carried out using various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves the extraction of abietic acid from pine resin followed by its chemical oxidation. The process includes:
- Extraction of pine resin.
- Purification of abietic acid.
- Oxidation of abietic acid to this compound using suitable oxidizing agents.
化学反応の分析
Types of Reactions: 8(14)-Abietenic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The carboxylic acid group can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Various oxidized derivatives of this compound.
Reduction: 8(14)-Abietenol.
Esterification: Esters of this compound.
科学的研究の応用
8(14)-Abietenic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various diterpenoid derivatives.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory treatments.
Industry: Used in the production of varnishes, adhesives, and other resin-based products.
作用機序
The mechanism of action of 8(14)-Abietenic acid involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. The compound’s carboxylic acid group plays a crucial role in its binding to target proteins, leading to the modulation of their activity.
類似化合物との比較
Abietic Acid: A precursor to 8(14)-Abietenic acid with similar biological activities.
Dehydroabietic Acid: Another oxidized derivative of abietic acid with distinct properties.
Pimaric Acid: A related diterpenoid resin acid with different structural features.
Uniqueness of this compound: this compound is unique due to its specific tricyclic structure and the presence of a carboxylic acid group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
19407-37-5 |
|---|---|
分子式 |
C20H32O2 |
分子量 |
304.5 g/mol |
IUPAC名 |
(1R,4aR,4bS,7S,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H32O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h12-14,16-17H,5-11H2,1-4H3,(H,21,22)/t14-,16+,17-,19-,20-/m1/s1 |
InChIキー |
BTAURFWABMSODR-NZODBCNPSA-N |
異性体SMILES |
CC(C)[C@@H]1CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C |
正規SMILES |
CC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-oxo-1-pyrimidin-5-ylindeno[1,2-c]thiophen-3-yl)acetamide](/img/structure/B15132248.png)
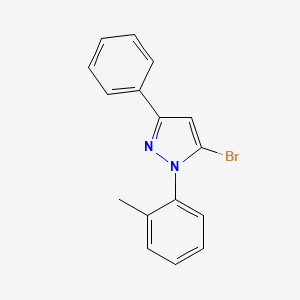

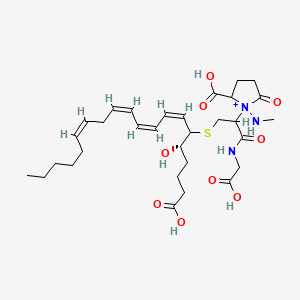

![3-[(2R,4S)-2-pyridin-3-ylpiperidin-4-yl]pyridine](/img/structure/B15132289.png)
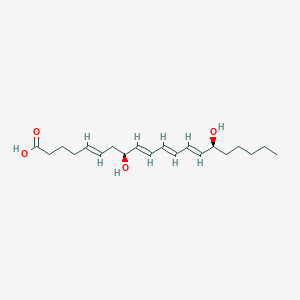
![bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,4S)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate](/img/structure/B15132294.png)
![(2E)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride](/img/structure/B15132295.png)



